Auda

Vue d'ensemble

Description

Auda is a synthetic, small-molecule drug developed by scientists at the University of California, San Francisco. It is a potent inhibitor of the enzyme cyclooxygenase (COX) and has been used in various scientific studies to study the effects of COX inhibition in vitro and in vivo. Auda has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities.

Applications De Recherche Scientifique

Establishment of Centres of Excellence

The AUDA-NEPAD Centre of Excellence in Science, Technology and Innovation (STI) is one of the five AUDA-NEPAD Centres of Excellence . It was established at Stellenbosch University (SU) in South Africa in cooperation with the South African Council for Scientific and Industrial Research (CSIR) .

Support for Genome Editing

AUDA-NEPAD has called for support of genome editing, a novel technology that is key in accelerating Africa’s scientific development . Genome editing is acknowledged as a technology that is evolutionary, shattering barriers due to its precision and fast outcomes, especially in improving agricultural productivity .

Agriculture and Food Production/Security

Modern science, technologies and innovations (STIs) continue to gain traction and play a key role in sectors like agriculture and food production/security .

Industrial and Manufacturing

STIs have applications across practically all the key sectors of human sustenance economic development and wellbeing, including industrial and manufacturing .

Health and Medicine Sectors

STIs also play a crucial role in the health and medicine sectors .

Education

Continued investment in new technologies and innovation in education is also a focus area .

Mécanisme D'action

Target of Action

Auda, also known as compound 43, is a potent inhibitor of soluble epoxide hydrolase (sEH) . The primary targets of Auda are the mouse and human sEH enzymes, with IC50 values of 18 and 69 nM respectively . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation.

Biochemical Pathways

The inhibition of sEH by Auda affects the metabolic pathway of arachidonic acid, a polyunsaturated fatty acid. Arachidonic acid can be metabolized into EETs by the action of cytochrome P450 enzymes. Under normal conditions, these EETs are further metabolized by sEH into less active dihydroxyeicosatrienoic acids (DiHETrEs). In the presence of auda, this conversion is inhibited, leading to an accumulation of eets .

Pharmacokinetics

The pharmacokinetics of Auda, like that of many other drugs, can be described by the area under the curve (AUC) in a plot of drug concentration in the blood plasma versus time . The AUC reflects the actual body exposure to the drug after administration of a dose and is dependent on both the rate of elimination of the drug from the body and the dose administered . .

Result of Action

The primary result of Auda’s action is an increase in the levels of EETs due to the inhibition of sEH. EETs have been identified as endothelium-derived hyperpolarizing factors with vasodilator activity . Therefore, the increase in EET levels can lead to vasodilation, which in turn can lower blood pressure. In fact, in angiotensin-infused rats, administration of Auda decreased mean arterial blood pressure .

Propriétés

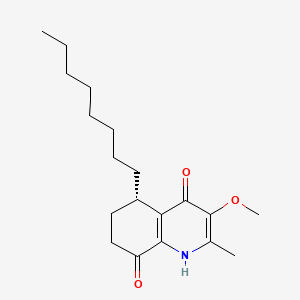

IUPAC Name |

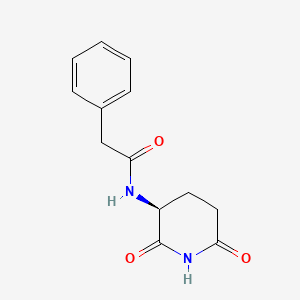

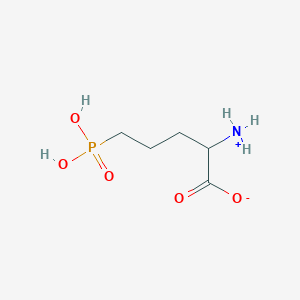

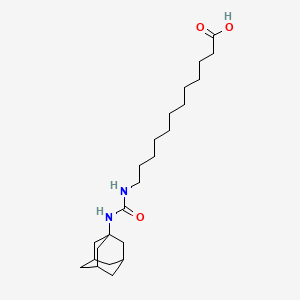

12-(1-adamantylcarbamoylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSEOAVLVTJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435153 | |

| Record name | AUDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Auda | |

CAS RN |

479413-70-2 | |

| Record name | 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479413-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AUDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid](/img/structure/B1666046.png)